molecular formula C19H12F3N5O2 B6504731 5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one CAS No. 1396673-54-3

5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one

Número de catálogo: B6504731
Número CAS: 1396673-54-3
Peso molecular: 399.3 g/mol
Clave InChI: KSZHNWZMCMBDIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a heterocyclic molecule featuring a pyrazine-oxadiazole core fused to a dihydropyridinone scaffold. The pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) is linked to the 1,2,4-oxadiazole moiety, a five-membered heterocycle containing one oxygen and two nitrogen atoms. The dihydropyridinone component is substituted with a benzyl group bearing a trifluoromethyl (-CF₃) group at the ortho position.

Propiedades

IUPAC Name

5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O2/c20-19(21,22)14-4-2-1-3-12(14)10-27-11-13(5-6-16(27)28)18-25-17(26-29-18)15-9-23-7-8-24-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZHNWZMCMBDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally analogous 1,2,4-oxadiazole derivatives documented in recent literature. Key differences in substituents, molecular weight, and functional groups are highlighted below.

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrazine-oxadiazole-dihydropyridinone R₁ = Pyrazin-2-yl; R₂ = 2-(Trifluoromethyl)benzyl ~419.3* Trifluoromethyl enhances lipophilicity; pyrazine may improve π-π stacking N/A
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine Pyridine-oxadiazole R₁ = Pyridin-3-yl; R₂ = 2-Methoxyphenyl ~253.3 Methoxy group increases polarity
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole Pyridine-oxadiazole R₁ = 2-Chloropyridin-3-yl; R₂ = 2-(Difluoromethoxy)phenyl ~347.7 Halogen and difluoromethoxy improve metabolic stability
5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (e.g., 4a–k) Pyrimidinone-oxadiazole R₁ = Varied aryl; R₂ = 3,4-Dihydropyrimidinone ~270–320 (estimated) Pyrimidinone introduces hydrogen-bonding potential
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one Thienopyrimidine-oxadiazole R₁ = 2-Chlorophenyl; R₂ = 3,4-Difluorobenzyl ~473.3 Thienopyrimidine core expands π-system; halogens enhance selectivity

*Molecular weight calculated based on formula.

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 2-(trifluoromethyl)benzyl group confers higher lipophilicity (logP ~3.5 estimated) compared to the methoxy-substituted analog (logP ~2.1) . This aligns with the -CF₃ group’s known role in improving membrane permeability. The difluoromethoxy group in the chloropyridinyl derivative balances hydrophobicity and metabolic resistance, whereas the trifluoromethyl group may offer stronger electron-withdrawing effects.

In contrast, pyrimidinone derivatives (e.g., 4a–k) introduce hydrogen-bonding motifs, which could improve solubility but reduce CNS penetration. Thienopyrimidine-oxadiazole hybrids exhibit extended conjugation, likely improving binding affinity in kinase targets but increasing molecular weight (>450 g/mol).

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cycloaddition or coupling strategies similar to those in (e.g., TMSCl-mediated three-component reactions for oxadiazole formation) . However, the trifluoromethylbenzyl substitution may require specialized reagents (e.g., trifluoromethylphenyl boronic acids).

Biological Implications :

  • While biological data for the target compound are unavailable, analogs with chlorophenyl or difluorobenzyl groups (e.g., ) show activity in kinase inhibition assays. The pyrazine-oxadiazole core may target purine-binding enzymes (e.g., PARP or PDE inhibitors).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.